Cas no 1103515-70-3 (N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide)
![N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1103515-70-3x500.png)
N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide 化学的及び物理的性質
名前と識別子
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- N-ethyl-1-(2-ethylsulfanylbenzoyl)-2,3-dihydroindole-2-carboxamide
- N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide
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- インチ: 1S/C20H22N2O2S/c1-3-21-19(23)17-13-14-9-5-7-11-16(14)22(17)20(24)15-10-6-8-12-18(15)25-4-2/h5-12,17H,3-4,13H2,1-2H3,(H,21,23)
- InChIKey: DJVHEOFZZMYGHX-UHFFFAOYSA-N
- SMILES: N1(C(=O)C2=CC=CC=C2SCC)C2=C(C=CC=C2)CC1C(NCC)=O
N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2862-0428-3mg |
N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide |
1103515-70-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2862-0428-20mg |
N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide |
1103515-70-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2862-0428-25mg |
N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide |
1103515-70-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2862-0428-20μmol |
N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide |
1103515-70-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2862-0428-2mg |
N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide |
1103515-70-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2862-0428-30mg |
N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide |
1103515-70-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2862-0428-1mg |
N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide |
1103515-70-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2862-0428-10mg |
N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide |
1103515-70-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2862-0428-2μmol |
N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide |
1103515-70-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2862-0428-4mg |
N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide |
1103515-70-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide 関連文献
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamideに関する追加情報
Professional Introduction to N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide (CAS No. 1103515-70-3)
N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 1103515-70-3, represents a unique structural motif that combines elements of benzoyl, ethylsulfanyl, and indole scaffolds. The presence of these functional groups imparts distinct chemical and biological properties, making it a subject of extensive study in drug discovery and molecular pharmacology.
The molecular structure of N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide is characterized by a central indole ring system, which is a well-documented pharmacophore in medicinal chemistry. Indole derivatives have been extensively explored for their potential therapeutic applications, particularly in the treatment of neurological disorders, cancer, and inflammatory conditions. The benzoyl and ethylsulfanyl substituents appended to the indole core contribute to the compound's overall pharmacokinetic profile and binding affinity to biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various protein targets. Studies indicate that the benzoyl moiety may facilitate hydrophobic interactions with aromatic pockets in target proteins, while the ethylsulfanyl group could engage in hydrogen bonding or ionic interactions. These interactions are critical for determining the compound's efficacy and selectivity in biological systems.
In the context of drug development, N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide has been investigated for its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The indole core serves as a versatile platform for further functionalization, allowing chemists to explore diverse structural modifications. This flexibility has led to the synthesis of several analogues that exhibit enhanced biological activity or improved pharmacokinetic properties.
The ethylsulfanyl group in the compound's structure is particularly noteworthy due to its ability to modulate electronic properties and influence metabolic stability. This functional group has been shown to enhance solubility and bioavailability in certain drug candidates, making it a valuable component in medicinal chemistry design. Additionally, the presence of sulfur atoms can introduce chiral centers, which are essential for achieving enantiopure pharmaceuticals with optimal therapeutic effects.
Current research in this area focuses on leveraging biocatalysis and green chemistry principles to optimize the synthesis of N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide. By employing enzymatic reactions and sustainable methodologies, scientists aim to reduce waste and improve yield during production. These efforts align with global trends toward environmentally conscious pharmaceutical manufacturing practices.
The compound's potential applications extend beyond traditional small-molecule drug development. It has been explored as a building block for peptidomimetics and other biologically active molecules. The indole scaffold is particularly useful in designing ligands that interact with G-protein coupled receptors (GPCRs), which are implicated in a wide range of physiological processes and diseases.
Emerging data suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. The benzoyl group's ability to interact with cyclooxygenase (COX) enzymes has been hypothesized as a mechanism for their therapeutic effects. Further investigation into these pathways could uncover novel treatments for chronic pain conditions and inflammatory disorders.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide. Predictive models can rapidly screen vast chemical libraries for molecules with desired biological activities, streamlining the process of hit identification and lead optimization. This high-throughput approach has significantly reduced the time required to bring new drugs from bench to market.
In summary, N-ethyl-1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide (CAS No. 1103515-70-3) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for developing novel therapeutics targeting various diseases. As research continues to evolve, this compound will likely play an increasingly important role in advancing drug discovery efforts worldwide.
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